molecular formula C19H23ClN2O2 B12506981 3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride

3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride

Cat. No.: B12506981
M. Wt: 346.8 g/mol
InChI Key: JVJOGVNLRORPPL-UHFFFAOYSA-N
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Description

3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride is a chemical compound that belongs to the class of aromatic heterocycles It is characterized by the presence of a benzoic acid moiety linked to a benzylpiperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-bromomethylbenzoic acid with benzylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways within cells, leading to changes in cellular responses. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

  • 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride
  • 3-(Piperazin-1-yl)benzoic acid hydrochloride
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives

Comparison: Compared to similar compounds, 3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride is unique due to the presence of the benzyl group attached to the piperazine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives. The specific arrangement of functional groups in this compound can result in different interactions with molecular targets, potentially leading to unique applications in research and industry .

Properties

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

3-[(3-benzylpiperazin-1-yl)methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C19H22N2O2.ClH/c22-19(23)17-8-4-7-16(11-17)13-21-10-9-20-18(14-21)12-15-5-2-1-3-6-15;/h1-8,11,18,20H,9-10,12-14H2,(H,22,23);1H

InChI Key

JVJOGVNLRORPPL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC(=CC=C3)C(=O)O.Cl

Origin of Product

United States

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